7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid
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Overview
Description
Preparation Methods
The synthetic route for AH13205 involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring and the phenyl group.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production:
Chemical Reactions Analysis
AH13205 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in AH13205 can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentane ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
AH13205 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of EP2 prostanoid receptors.
Mechanism of Action
AH13205 exerts its effects by selectively binding to the EP2 prostanoid receptor. This binding results in the activation of the receptor, leading to the relaxation of smooth muscles in the vascular, bronchial, and reproductive systems. The molecular targets involved include the EP2 receptor and its associated signaling pathways .
Comparison with Similar Compounds
AH13205 is unique in its selective, low potency agonism for the EP2 receptor. Similar compounds include:
Prostaglandin E2: A naturally occurring ligand for the EP2 receptor.
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Sulprostone: A synthetic prostaglandin analog with similar receptor targets
AH13205 stands out due to its specific binding and displacement of Prostaglandin E2, making it a valuable tool in research and drug development .
Properties
IUPAC Name |
7-[2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKDOCUWFCMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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